(But-3-en-1-yl)(chloro)magnesium
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Overview
Description
(But-3-en-1-yl)(chloro)magnesium, also known as 3-butenylmagnesium chloride, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is a compound containing a carbon-magnesium bond. Grignard reagents are highly reactive and are used to form carbon-carbon bonds in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(But-3-en-1-yl)(chloro)magnesium is typically prepared by reacting but-3-en-1-yl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(But-3-en-1-yl)(chloro)magnesium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents that react with this compound.
Solvents: Anhydrous solvents like THF and diethyl ether are commonly used.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent moisture and oxygen from interfering.
Major Products Formed
Alcohols: Reaction with aldehydes and ketones forms primary and secondary alcohols, respectively.
Alkanes: Reaction with halides can form alkanes through substitution reactions.
Scientific Research Applications
(But-3-en-1-yl)(chloro)magnesium has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Polymer Chemistry: It is used in the synthesis of polymers and copolymers.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Research: It is used to modify biomolecules and study their functions.
Mechanism of Action
The mechanism of action of (But-3-en-1-yl)(chloro)magnesium involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
But-3-en-1-ylmagnesium bromide: Similar in structure but contains a bromine atom instead of chlorine.
But-3-en-1-ylmagnesium iodide: Contains an iodine atom instead of chlorine.
But-3-en-1-ylmagnesium fluoride: Contains a fluorine atom instead of chlorine.
Uniqueness
(But-3-en-1-yl)(chloro)magnesium is unique due to its specific reactivity and stability compared to its bromide, iodide, and fluoride counterparts. The chlorine atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C4H7ClMg |
---|---|
Molecular Weight |
114.86 g/mol |
IUPAC Name |
magnesium;but-1-ene;chloride |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
QUCQSWROBYLIEG-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[Cl-] |
Origin of Product |
United States |
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